![molecular formula C20H22N4O2S B5585348 5-{[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}-2-tert-butylpyrimidin-4-ol](/img/structure/B5585348.png)
5-{[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}-2-tert-butylpyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds typically involves multistep chemical reactions, including condensation, cyclization, and substitution reactions. For example, asymmetric syntheses of pyrrolidines from benzotriazole derivatives demonstrate the complexity of synthesizing nitrogen-containing heterocycles (Katritzky et al., 1999). These methods could potentially be adapted to synthesize the target compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using X-ray crystallography, NMR spectroscopy, and computational methods. For instance, the crystal structure of benzotriazole derivatives confirmed by X-ray crystallography provides insights into the spatial arrangement of atoms and functional groups which is crucial for understanding the compound's reactivity and interaction with biological targets (Dani et al., 2013).
Chemical Reactions and Properties
Compounds containing benzothiazole and pyrrolidine units participate in various chemical reactions, including nucleophilic substitution and electrophilic addition. Their chemical properties, such as reactivity towards different reagents, are influenced by the presence of electron-withdrawing or donating groups, steric hindrance, and the compound's overall electronic structure.
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility, and stability, are determined by their molecular structure. For example, the introduction of tert-butyl and pyrimidin-4-ol groups could affect the compound's solubility in organic solvents and water, which is essential for its application in drug formulation.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity, and the potential to form complexes with metals or other organic molecules, can be inferred from functional groups present in the molecule. Studies on similar compounds, such as those involving pyridine and benzothiazole derivatives, provide valuable insights into the chemical behavior of heterocyclic compounds (Klein et al., 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-[2-(1,3-benzothiazol-2-yl)pyrrolidine-1-carbonyl]-2-tert-butyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-20(2,3)19-21-11-12(16(25)23-19)18(26)24-10-6-8-14(24)17-22-13-7-4-5-9-15(13)27-17/h4-5,7,9,11,14H,6,8,10H2,1-3H3,(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVZMQJZSGCKPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C(=O)N1)C(=O)N2CCCC2C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.